4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-Carbamoyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a carbamoyl group at the 4’ position and a carboxylic acid group at the 3 position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-carbamoyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through Suzuki coupling reactions, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The carbamoyl group can be introduced through carbamoylation reactions, where an amine reacts with a carbonyl compound. The carboxylic acid group can be introduced through oxidation reactions of corresponding aldehydes or alcohols.
Industrial Production Methods: Industrial production of 4’-carbamoyl-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale Suzuki coupling reactions followed by functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbamoyl group, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Amides, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated biphenyls, nitro biphenyls.
Scientific Research Applications
4’-Carbamoyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-carbamoyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic pockets in proteins, affecting their activity.
Comparison with Similar Compounds
- 4’-Fluoro-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid
Comparison: 4’-Carbamoyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which provide distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
2069998-64-5 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-(4-carbamoylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H2,15,16)(H,17,18) |
InChI Key |
NZYMBNSXWYJPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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